molecular formula C14H12ClN3S B1390950 7-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1177306-69-2

7-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1390950
M. Wt: 289.8 g/mol
InChI Key: JDNBMDOAUPLVJJ-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine (CMPBT) is an organic compound that has a wide range of applications in scientific research. It is a heterocyclic amine that is composed of a benzothiazole ring, a pyridine ring, and a methyl group. CMPBT is a versatile compound due to its ability to form complexes with a variety of metals and to act as a ligand in coordination chemistry. CMPBT has been studied extensively in the fields of medicinal chemistry, biochemistry, and drug design.

Scientific Research Applications

Synthesis and Structural Characterization

  • A study highlighted the synthesis of derivatives including pyrido[2,1-b][1,3]benzothiazoles, demonstrating the utility of 7-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine in the synthesis of complex heterocyclic compounds (Potikha, 2010).
  • The crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was determined, providing insights into the geometric and structural properties of such compounds (Yıldırım et al., 2006).

Chemical Reactions and Transformations

  • Research involving the synthesis of 1,3-benzothiazol-2(3H)-one and its derivatives showcases the versatility of benzothiazole compounds in chemical transformations and their potential in producing various biologically active molecules (Velikorodov et al., 2011).
  • Another study focused on the synthesis and transformations of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, underlining the chemical reactivity of benzothiazole derivatives and their application in the synthesis of complex organic molecules (El’chaninov et al., 2018).

Biological Imaging and Sensing Applications

  • Zinpyr family sensors were synthesized for biological imaging applications, demonstrating the potential of benzothiazole derivatives as components in fluorescent sensors, providing valuable tools for biological and chemical sensing (Nolan et al., 2006).

Catalytic and Synthesis Applications

  • Research into diiron(III) complexes involving benzothiazole ligands underscored the role of such compounds in mimicking natural enzymes and catalyzing hydroxylation reactions, indicating the potential of benzothiazole derivatives in catalysis and synthetic chemistry (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name

7-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3S/c1-9-2-3-11(15)13-12(9)18-14(19-13)17-8-10-4-6-16-7-5-10/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNBMDOAUPLVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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